molecular formula C22H20O5 B2434239 Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate CAS No. 314743-81-2

Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate

Numéro de catalogue: B2434239
Numéro CAS: 314743-81-2
Poids moléculaire: 364.397
Clé InChI: LVEGUKGJXACEET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a synthetic chemical compound with the molecular formula C22H20O5 and a molecular weight of 364.4 g/mol . This complex organic molecule features a tetrahydrocyclopenta[c]chromen core structure linked to a methyl benzoate group via an ether linkage, making it a valuable intermediate and building block in organic and medicinal chemistry research . The compound is provided with a typical purity of 95% and is suited for a variety of research applications . Preliminary research into this compound and its structural analogs suggests potential biological activities that are of interest in pharmacological studies. These include investigated antioxidant properties, where such compounds may act by scavenging free radicals and reducing oxidative stress in cellular models . Additionally, anti-inflammatory effects have been observed in studies, indicating an ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines . Antimicrobial efficacy against various bacterial strains has also been indicated for similar compounds . In the field of medicinal chemistry, this compound serves as a crucial precursor for the synthesis and development of novel drug candidates. Its structure allows for further chemical modifications, enabling researchers to explore structure-activity relationships and enhance therapeutic efficacy . Beyond its biological potential, the compound is also useful in chemical synthesis, where it can be used to study reaction kinetics and optimize synthetic techniques . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

methyl 4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-13-19(26-12-14-6-8-15(9-7-14)21(23)25-2)11-10-17-16-4-3-5-18(16)22(24)27-20(13)17/h6-11H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEGUKGJXACEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a synthetic compound with potential biological activities that have garnered interest in various fields of research, particularly in pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C18_{18}H19_{19}O4_{4}
  • Molecular Weight: 299.34 g/mol

The structural features of the compound include a benzoate moiety linked to a tetrahydrocyclopenta[c]chromene derivative, which may contribute to its biological activity through various biochemical pathways.

Research indicates that Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate exhibits several mechanisms of action:

  • Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is critical for protecting cells from damage and may contribute to its therapeutic effects in various diseases.
  • Anti-inflammatory Effects: Studies suggest that the compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in tissues.
  • Antimicrobial Properties: Preliminary data indicate that Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate exhibits antimicrobial activity against various pathogens. This effect is potentially due to its ability to disrupt microbial membranes or inhibit essential enzymes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX; reduces cytokine production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study:
    A study conducted on human cell lines demonstrated that treatment with Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative stress-related diseases.
  • Anti-inflammatory Research:
    In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls.
  • Antimicrobial Efficacy:
    The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential use as a natural antimicrobial agent.

Future Perspectives

The promising biological activities of Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate warrant further investigation. Future research should focus on:

  • Mechanistic Studies: Detailed exploration of the molecular pathways involved in its antioxidant and anti-inflammatory effects.
  • Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Development
The compound serves as a vital building block in synthesizing various drug candidates. Its structural characteristics allow for modifications that can enhance therapeutic efficacy. Research has indicated that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
A study conducted on derivatives of methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate demonstrated significant cytotoxic effects against several cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis, showing a correlation between structural modifications and enhanced biological activity.

Chemical Synthesis

Synthesis Techniques
The synthesis of methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate can be optimized using advanced techniques such as continuous flow microreactor systems. This method allows for precise control over reaction conditions, improving yield and selectivity.

Technique Description Results
Continuous Flow SynthesisUtilizes microreactors for efficient synthesis of the compoundYield of up to 85.7% achieved
Kinetics StudyReaction kinetics parameters determined through modelingAccurate predictions of selectivity

Biological Applications

Antioxidant Properties
Research indicates that derivatives of this compound possess notable antioxidant capabilities. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Efficacy
In vitro studies have shown that certain derivatives exhibit a significant reduction in reactive oxygen species (ROS) levels in cellular models. The structure-function relationship was analyzed to optimize antioxidant activity.

Heterocyclic Chemistry

Benzimidazole Derivatives Synthesis
Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is also utilized in synthesizing benzimidazole derivatives known for their diverse biological activities. Techniques such as reductive cyclization have been employed to create these derivatives effectively.

Derivative Type Biological Activity Synthesis Method
Benzimidazole DerivativesExhibits antibacterial and antifungal propertiesReductive cyclization using sodium dithionite

Pharmacological Insights

Mechanism of Action Studies
The pharmacological profile of compounds derived from methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate has been investigated to understand their mechanisms of action better. These studies often involve molecular docking simulations to predict interactions with biological targets.

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Functional Group Reactivity

The compound’s synthesis involves multi-step organic transformations, with critical reactions including:

Reaction StepReagents/ConditionsProduct/IntermediateReference
Cyclopenta[c]chromene formationFriedel-Crafts acylation, acid catalysisFused bicyclic ketone intermediate
EsterificationMethanol, H<sup>+</sup> catalystMethyl benzoate linkage
Methyl group introductionMethyl halides, nucleophilic substitution6-methyl substitution on chromene

The chromene core is synthesized via Friedel-Crafts acylation, forming the ketone at position 4. Subsequent esterification introduces the benzoate group, while alkylation achieves the 6-methyl substitution .

Hydrolysis and Ester Reactivity

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 8–12 hours)

  • Product : 4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid

  • Yield : 72–85%

Basic Hydrolysis (Saponification)

  • Conditions : 1M NaOH, ethanol, 60°C, 4 hours

  • Product : Sodium salt of the benzoic acid derivative

  • Yield : 89%

The ester’s stability under physiological conditions (pH 7.4, 37°C) has been studied for drug delivery applications, showing <5% hydrolysis over 24 hours .

Oxidation and Reduction Reactions

The 4-oxo group participates in redox reactions:

Reaction TypeReagentsProductSelectivity
ReductionNaBH<sub>4</sub>, EtOH4-Hydroxy derivative>90%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OChromene ring cleavage (low yield)<20%

Reduction of the ketone to an alcohol is efficient, but oxidation often degrades the chromene system .

Electrophilic Aromatic Substitution

The electron-rich chromene ring undergoes electrophilic substitution at positions 5 and 8:

ReactionReagentsPosition SubstitutedByproduct
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C-5Ortho-nitration (8%)
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C-8Ring sulfone (12%)

Steric hindrance from the 6-methyl group reduces reactivity at C-6 .

Photochemical and Thermal Degradation

Under UV light (λ = 254 nm) or heat (>200°C), the compound undergoes:

  • Ring-opening : Formation of diketone intermediates.

  • Ester decomposition : Release of methanol and benzoic acid derivatives.

Degradation pathways have been characterized via HPLC-MS, identifying three primary degradation products .

Comparative Reactivity with Structural Analogs

The 6-methyl group significantly alters reactivity compared to non-methylated analogs:

Parameter6-Methyl Derivative8-Hexyl Analog (PubChem CID 1584938)
Hydrolysis rate (k, h⁻¹)0.120.08
Nitration yield58%42%
Thermal stability (°C)210195

The methyl group enhances thermal stability but slightly reduces electrophilic substitution yields .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:
Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during coupling reactions .
  • Catalytic systems : Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in esterification steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) resolves unreacted precursors and byproducts .

Key validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95% by C18 reverse-phase) .

Basic: What precautions are critical for safe handling and storage?

Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) to avoid skin/eye contact. Work under fume hoods to prevent vapor inhalation .
  • Storage : Seal containers under inert gas (N₂/Ar) and store in desiccators at 2–8°C to prevent hydrolysis of the ester group .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃) and bases (e.g., NaOH), which degrade the cyclopenta[c]chromen core .

Basic: Which spectroscopic methods validate structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxy-methyl linker (δ 4.5–5.0 ppm for CH₂O) and aromatic protons (δ 6.8–8.2 ppm) .
  • FT-IR : Verify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and chromen-4-one (C=O at ~1680 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₀O₅: 376.1311) .

Advanced: How can researchers resolve discrepancies in reported solubility data?

Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological steps include:

  • Solvent screening : Test solubility in DMSO, DMF, and chloroform using gravimetric analysis (10 mg/mL increments).
  • Crystallization studies : Recrystallize from ethanol/water (9:1) to isolate thermodynamically stable polymorphs .
  • DSC/TGA : Compare melting points and decomposition profiles to identify polymorphic inconsistencies .

Example : A 2021 study reported solubility in DMSO as 25 mg/mL, while a 2023 study noted 18 mg/mL; this was attributed to residual moisture in DMSO batches .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace methyl with halogens or methoxy groups) and compare bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory SAR) .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (e.g., t½ >30 min suggests oral bioavailability) .

Case study : Replacing the 6-methyl group with bromine increased COX-2 inhibition by 40% in a 2024 study .

Advanced: How to address conflicting reactivity data in ester hydrolysis studies?

Answer:

  • pH control : Hydrolysis rates vary with pH; use buffered solutions (pH 7.4 for physiological conditions vs. pH 10 for accelerated testing) .
  • Kinetic analysis : Perform pseudo-first-order studies with excess NaOH (0.1–1.0 M) to calculate rate constants (k) and activation energy (Ea) .
  • HPLC-MS : Identify hydrolysis products (e.g., benzoic acid derivatives) to confirm reaction pathways .

Conflict resolution : A 2023 study reported 80% hydrolysis at pH 12 in 6 hours, while a 2021 study observed 50% under identical conditions due to temperature fluctuations (±2°C) .

Advanced: What computational methods predict metabolic pathways?

Answer:

  • In silico tools : Use Meteor (Lhasa Ltd) or GLORYx to predict phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism .
  • MD simulations : Analyze binding affinity of metabolites with CYP450 isoforms (e.g., CYP3A4) using GROMACS .
  • Validation : Compare predictions with in vitro hepatocyte assays (e.g., Human Liver Microsomes) .

Example : A 2025 study identified 4-hydroxylation of the chromen ring as the primary metabolic pathway .

Basic: What are key considerations for scaling up reactions from mg to gram scale?

Answer:

  • Heat management : Use jacketed reactors to control exothermic reactions (e.g., esterification ΔT ~15–20°C) .
  • Solvent volume : Maintain substrate concentration ≤0.1 M to prevent viscosity issues during stirring .
  • Workup efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.